Benzo[b]thiophene-2-carboxamide, 3-chloro-N-3-pyridinyl-
Description
Benzo[b]thiophene-2-carboxamide derivatives are a class of heterocyclic compounds characterized by a fused benzene and thiophene ring system, with a carboxamide group at the 2-position. The specific compound 3-chloro-N-3-pyridinyl-benzo[b]thiophene-2-carboxamide features a chlorine substituent at position 3 of the benzo[b]thiophene core and a 3-pyridinyl group attached to the carboxamide nitrogen. This structural motif is critical for interactions with biological targets, particularly nicotinic acetylcholine receptors (nAChRs) and other signaling proteins .
Properties
CAS No. |
65469-40-1 |
|---|---|
Molecular Formula |
C14H9ClN2OS |
Molecular Weight |
288.8 g/mol |
IUPAC Name |
3-chloro-N-pyridin-3-yl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C14H9ClN2OS/c15-12-10-5-1-2-6-11(10)19-13(12)14(18)17-9-4-3-7-16-8-9/h1-8H,(H,17,18) |
InChI Key |
FZFPWIOHQCXEFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CN=CC=C3)Cl |
Origin of Product |
United States |
Biological Activity
Benzo[b]thiophene-2-carboxamide, 3-chloro-N-3-pyridinyl- is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C14H9ClN2OS
- Molecular Weight : Approximately 302.8 g/mol
- IUPAC Name : 3-chloro-N-(3-pyridinyl)benzo[b]thiophene-2-carboxamide
The compound features a benzothiophene core with a chlorinated pyridine and a carboxamide functional group, which contribute to its reactivity and potential therapeutic applications .
Biological Activities
Research indicates that benzo[b]thiophene-2-carboxamide derivatives exhibit significant biological activities, particularly as antagonists of the human histamine H3 receptor. The compound has shown a Ki value as low as 4 nM, indicating strong binding affinity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzo[b]thiophene derivatives. For example:
- Case Study : A derivative of benzo[b]thiophene was found to inhibit cell proliferation in various cancer cell lines. The introduction of specific substituents on the benzothiophene ring significantly enhanced its antiproliferative activity .
CNS Activity
Benzo[b]thiophene derivatives have also been identified as having central nervous system (CNS) activity. They may function as tranquilizers or muscle relaxants, making them candidates for treating neurological disorders .
Comparative Analysis with Similar Compounds
A comparison of benzo[b]thiophene-2-carboxamide, 3-chloro-N-3-pyridinyl- with related compounds reveals variations in biological activity based on structural modifications:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Chloro-N-(pyridin-3-ylmethyl)benzo[b]thiophene-2-carboxamide | C15H11ClN2OS | Similar core structure; different substituents |
| 3-Chloro-N-(3-methylpyridin-2-yl)benzo[b]thiophene-2-carboxamide | C15H11ClN2OS | Methyl substitution on pyridine; potential variations in activity |
| 3-Chloro-N-(trans-4-(methylamino)cyclohexyl)-N-[3-(4-pyridinyl)phenyl]benzo[b]thiophene-2-carboxamide | C18H21ClN4OS | More complex structure; potential for enhanced biological activity |
The mechanisms by which benzo[b]thiophene derivatives exert their biological effects are under investigation. Current hypotheses suggest that their interaction with specific receptors (e.g., histamine H3 receptor) and enzymes (e.g., topoisomerases) plays a critical role in their pharmacological profiles .
Synthesis Methods
The synthesis of benzo[b]thiophene derivatives typically involves several methods:
Comparison with Similar Compounds
Key Observations:
- Halogen Position : Chlorine at position 3 (target compound, SAG) vs. position 7 (Encenicline, Br-PBTC) influences receptor selectivity. For example, Encenicline’s α7 nAChR affinity is linked to the 7-Cl and quinuclidine groups .
- Carboxamide Substituents : Pyridine (target compound) vs. quinuclidine (Encenicline) alters steric and electronic interactions. Quinuclidine’s rigidity enhances α7 nAChR binding , while pyridine may favor other nAChR subtypes.
- Bulkier Groups : SAG’s dual substituents enable Smoothened receptor activation via cilia translocation , contrasting with simpler analogs like Br-PBTC.
Pharmacological Activity
- Encenicline Hydrochloride : Enhances cognition at low doses (0.1–1 mg/kg) by selectively activating α7 nAChRs, critical for synaptic plasticity .
- Br-PBTC : Potentiates β2/β4 nAChRs without affecting β3/β6 subtypes, suggesting subtype-specific modulation for neurological disorders .
- SAG : Induces GLI transcription via Smoothened receptor agonism, relevant in hedgehog pathway-driven cancers .
Therapeutic Potential and Limitations
Preparation Methods
Cyclization of Halogenated Benzaldehydes with Mercaptoacetic Acid
The reaction of 2-halobenzaldehydes (e.g., 2-chlorobenzaldehyde) with mercaptoacetic acid under alkaline conditions forms the benzo[b]thiophene-2-carboxylic acid core. Key steps include:
- Alkaline Cyclization : A mixture of 2-chlorobenzaldehyde, mercaptoacetic acid, and aqueous KOH is heated at 115–125°C under pressure (15–25 psi) for 3 hours.
- Acidification : The resulting potassium salt of benzo[b]thiophene-2-carboxylic acid is neutralized with HCl to yield the free carboxylic acid.
Example :
Friedel-Crafts Acylation and Reduction
An alternative route involves intramolecular Friedel-Crafts acylation of thiophene derivatives. For instance, 3-bromothiophene undergoes lithiation, followed by nucleophilic substitution with bromoacetate and cyclization to form thieno[3,2-b]thiophene intermediates. Subsequent reduction yields the benzo[b]thiophene core.
Conversion to the Carboxamide Derivative
The carboxylic acid is converted to the carboxamide via activation to an acid chloride or using coupling agents:
Acid Chloride Route
- Activation : Benzo[b]thiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) at reflux to form the acid chloride.
- Amidation : The acid chloride reacts with 3-aminopyridine in anhydrous THF or DCM, with triethylamine as a base.
Example :
Coupling Agent-Mediated Amidation
Carbodiimide-based reagents (e.g., EDCl/HOBt) facilitate direct coupling between the carboxylic acid and 3-aminopyridine:
- Conditions : EDCl (1.5 eq.), HOBt (1.5 eq.), and DIPEA (2 eq.) in DMF at 0°C → 25°C for 24 hours.
- Yield : 82% (reported for similar substrates).
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization + Chlorination | 2-Chlorobenzaldehyde | KOH, HCl, SO₂Cl₂ | 70–85 | High regioselectivity | Multi-step, hazardous reagents |
| Pre-Chlorinated Aldehyde | 2-Chloro-5-chlorobenzaldehyde | KOH, HCl | 90 | Fewer steps | Limited commercial availability |
| Coupling Agent Amidation | Carboxylic acid | EDCl/HOBt, 3-aminopyridine | 82 | Mild conditions | Cost of reagents |
| Acid Chloride Amidation | Carboxylic acid | SOCl₂, 3-aminopyridine | 78 | High reactivity | Moisture-sensitive steps |
Optimization and Scale-Up Considerations
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in cyclization and amidation steps.
- Catalysts : Phase transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in cyclization reactions.
- Purification : Neutralization and recrystallization from ethanol/water mixtures yield high-purity products.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-chloro-N-3-pyridinyl-benzo[b]thiophene-2-carboxamide and its derivatives?
- Answer: Synthesis typically involves multi-step protocols, including coupling reactions between substituted benzo[b]thiophene cores and pyridinyl amines. For example, 3-chloro-5-methoxy derivatives are synthesized via condensation reactions with yields up to 88%, while methoxyphenyl-substituted analogs show lower yields (48%) due to steric hindrance . General schemes often employ activating agents like EDCI/HOBt for amide bond formation . Optimization may require adjusting solvent polarity (e.g., DMF vs. THF) and temperature gradients.
Q. Which analytical techniques are critical for characterizing structural integrity and purity of this compound?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography resolves 3D conformations critical for biological interactions . Purity is assessed via HPLC with UV detection (λ = 254 nm), and elemental analysis ensures stoichiometric accuracy .
Q. What biological targets or pathways are associated with 3-chloro-N-3-pyridinyl-benzo[b]thiophene-2-carboxamide?
- Answer: Derivatives exhibit activity against cognitive disorders via modulation of cholinergic receptors (e.g., procognitive effects at low doses in rat models) . Other analogs inhibit P-glycoprotein efflux pumps, reversing chemoresistance in cancer cells . Structural analogs also target kinases (VEGFR2) and apoptosis pathways .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives?
- Answer: SAR studies require iterative substitution at the benzo[b]thiophene core (e.g., halogenation at C3/C7) and pyridinyl moiety (e.g., trifluoromethyl or morpholine sulfonyl groups). In vitro assays (e.g., IC₅₀ in kinase inhibition or efflux pump activity) quantify potency. For example, replacing chlorine with cyano groups enhances brain retention in pharmacokinetic studies . Computational docking (AutoDock Vina) identifies key binding residues, guiding rational design .
Q. How should researchers address contradictions in synthetic yield data across studies?
- Answer: Discrepancies (e.g., 88% vs. 48% yields) often arise from substituent electronic/steric effects. Methoxy groups at C5 enhance reactivity via electron donation, whereas bulky aryl groups hinder coupling . Controlled experiments under inert atmospheres (N₂/Ar) and catalyst screening (Pd vs. Cu) can resolve reproducibility issues.
Q. What in vivo models are suitable for evaluating procognitive effects of this compound?
- Answer: Rat Morris water maze tests assess spatial memory improvement, while passive avoidance paradigms quantify fear-conditioned learning. Dosing regimens (0.1–1 mg/kg, oral) in transgenic Alzheimer’s models (e.g., APP/PS1 mice) validate target engagement . Brain-to-plasma ratio calculations via LC-MS/MS ensure CNS penetration .
Q. What experimental strategies elucidate the mechanism of action in cancer chemoresistance?
- Answer: Dual inhibition of angiogenesis (VEGFR2) and P-glycoprotein is tested via:
- In vitro: Matrigel tube formation assays (HUVEC cells) for anti-angiogenic activity.
- Efflux assays: Rhodamine-123 accumulation in multidrug-resistant cancer lines (e.g., MCF-7/ADR).
- Transcriptomics: RNA-seq to identify downregulated efflux transporters (ABCB1) .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Answer: Per GHS guidelines (UN Rev. 8), use PPE (nitrile gloves, lab coat) and work in a fume hood. The compound may cause skin/eye irritation (H315/H319). Storage conditions: 2–8°C in amber vials under nitrogen to prevent degradation . Spill management requires inert absorption (vermiculite) and neutralization with 10% acetic acid.
Methodological Notes
- Synthesis Optimization: Explore microwave-assisted synthesis to reduce reaction times and improve yields .
- Data Validation: Cross-reference NMR shifts with simulated spectra (ChemDraw) to confirm assignments .
- Biological Assays: Include positive controls (e.g., verapamil for efflux inhibition) to benchmark activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
